4-Methyl-3-iso-pentoxybenzaldehyde
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Overview
Description
4-Methyl-3-iso-pentoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde core substituted with a methyl group and an iso-pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-iso-pentoxybenzaldehyde typically involves the alkylation of 4-methylbenzaldehyde with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-iso-pentoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Methyl-3-iso-pentoxybenzoic acid.
Reduction: 4-Methyl-3-iso-pentoxybenzyl alcohol.
Substitution: 4-Methyl-3-iso-pentoxy-2-nitrobenzaldehyde (nitration product).
Scientific Research Applications
4-Methyl-3-iso-pentoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound can be used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-iso-pentoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The iso-pentoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
4-Methylbenzaldehyde: Lacks the iso-pentoxy group, making it less lipophilic.
3-Iso-pentoxybenzaldehyde: Lacks the methyl group, affecting its reactivity and physical properties.
4-Methyl-3-methoxybenzaldehyde: Contains a methoxy group instead of an iso-pentoxy group, leading to different chemical behavior.
Uniqueness: 4-Methyl-3-iso-pentoxybenzaldehyde is unique due to the presence of both the methyl and iso-pentoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-methyl-3-(3-methylbutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)6-7-15-13-8-12(9-14)5-4-11(13)3/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYBMMENHIFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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